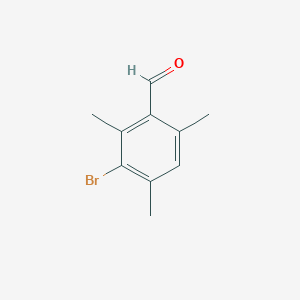
Benzenesulfinic acid, 4-(1,1-dimethylethyl)-
Vue d'ensemble
Description
Benzenesulfinic acid, 4-(1,1-dimethylethyl)-: is an organic compound with the molecular formula C10H14O2S It is a derivative of benzenesulfinic acid, where a tert-butyl group is attached to the para position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfinic acid, 4-(1,1-dimethylethyl)- typically involves the sulfonation of tert-butylbenzene followed by oxidation. One common method is the reaction of tert-butylbenzene with sulfur dioxide and chlorine to form the corresponding sulfonyl chloride, which is then hydrolyzed to yield the sulfinic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzenesulfinic acid, 4-(1,1-dimethylethyl)- can undergo oxidation reactions to form sulfonic acids.
Reduction: It can be reduced to form the corresponding sulfides.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under various conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzenes depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: Benzenesulfinic acid, 4-(1,1-dimethylethyl)- is used as an intermediate in organic synthesis. It can be employed in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used to study the effects of sulfinic acids on biological systems and their potential therapeutic applications.
Medicine: The compound’s derivatives are explored for their potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: In the industrial sector, Benzenesulfinic acid, 4-(1,1-dimethylethyl)- is used in the production of polymers, resins, and other materials where sulfinic acid derivatives are required.
Mécanisme D'action
The mechanism of action of Benzenesulfinic acid, 4-(1,1-dimethylethyl)- involves its interaction with various molecular targets. The sulfinic acid group can act as a nucleophile, participating in reactions with electrophiles. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparaison Avec Des Composés Similaires
Benzenesulfinic acid: Lacks the tert-butyl group, making it less sterically hindered.
Benzenesulfonic acid: Contains a sulfonic acid group instead of a sulfinic acid group, leading to different chemical properties.
Toluene-4-sulfinic acid: Similar structure but with a methyl group instead of a tert-butyl group.
Uniqueness: Benzenesulfinic acid, 4-(1,1-dimethylethyl)- is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity. This makes it distinct from other sulfinic acids and sulfonic acids, offering different chemical and physical properties.
Propriétés
IUPAC Name |
4-tert-butylbenzenesulfinic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-10(2,3)8-4-6-9(7-5-8)13(11)12/h4-7H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHJMAPTGYSCRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40312437 | |
| Record name | Benzenesulfinic acid, 4-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40312437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88576-64-1 | |
| Record name | Benzenesulfinic acid, 4-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40312437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(2-Chloroethyl)amino]benzamide](/img/structure/B3058172.png)






